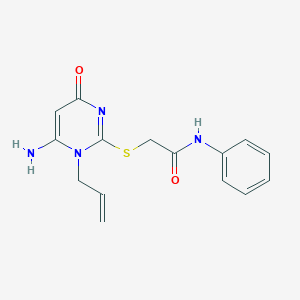![molecular formula C44H38N6 B280466 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)
2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole, also known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It has shown potential in the treatment of various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer.
Mecanismo De Acción
2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole works by binding to the ATP-binding site of EGFR, which prevents the activation of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has also been shown to inhibit the activity of other receptors that are involved in cancer cell growth, such as HER2 and HER4.
Biochemical and Physiological Effects:
2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of cancer cells in a dose-dependent manner. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. In vivo studies have shown that 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole can inhibit tumor growth and sensitize cancer cells to radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has several advantages for lab experiments. It is a highly specific inhibitor of EGFR and has minimal off-target effects, which makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the research and development of 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more potent and selective inhibitors of EGFR that have improved pharmacokinetic properties. Additionally, future studies could investigate the potential of 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole in combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Finally, further research is needed to fully understand the mechanism of action of 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole and its potential for the treatment of various types of cancers.
Métodos De Síntesis
2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole can be synthesized using a multi-step process that involves the coupling of various reagents. The first step involves the reaction of 2-butyl-1H-benzimidazole with 4-bromomethylbiphenyl in the presence of a catalyst. The resulting product is then reacted with 2-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-boronic acid in the presence of a palladium catalyst to obtain 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has been extensively studied for its potential in the treatment of various types of cancers. It has been shown to inhibit the growth of cancer cells by blocking the activity of EGFR, which is a receptor that plays a key role in the growth and proliferation of cancer cells. 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propiedades
Fórmula molecular |
C44H38N6 |
|---|---|
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
2-butyl-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C44H38N6/c1-2-3-27-42-45-40-25-15-16-26-41(40)49(42)32-33-28-30-34(31-29-33)38-23-13-14-24-39(38)43-46-48-50(47-43)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-26,28-31H,2-3,27,32H2,1H3 |
Clave InChI |
HJWOAOPDMJTTCO-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canónico |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)

![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)


